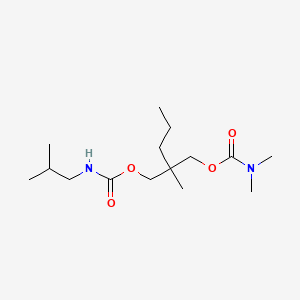
2-Methyl-2-propyl-1,3-propanediol dimethylcarbamate isobutylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-propyl-1,3-propanediol dimethylcarbamate isobutylcarbamate can be synthesized through a series of chemical reactions involving the parent compound, 2-methyl-2-propyl-1,3-propanediol. The synthesis typically involves the following steps:
Hydroxymethylation: The initial step involves the hydroxymethylation of 2-methyl-2-propyl-1,3-propanediol using formaldehyde.
Cannizzaro-Type Disproportionation: This is followed by a Cannizzaro-type disproportionation reaction to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs a salt-free procedure based on aldol addition followed by hydrogenation . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-propyl-1,3-propanediol dimethylcarbamate isobutylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions are common, where functional groups on the compound are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Methyl-2-propyl-1,3-propanediol dimethylcarbamate isobutylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-2-propyl-1,3-propanediol dimethylcarbamate isobutylcarbamate involves its interaction with the central nervous system. It acts as a muscle relaxant and anticonvulsant by modulating the activity of neurotransmitters. The compound targets specific receptors in the brain, leading to its sedative effects .
Comparison with Similar Compounds
Similar Compounds
Meprobamate: An anxiolytic drug with similar sedative properties.
Carisoprodol: A muscle relaxant with strong centrally-acting properties.
Tolboxane: Another compound with muscle relaxant effects.
Uniqueness
2-Methyl-2-propyl-1,3-propanediol dimethylcarbamate isobutylcarbamate is unique due to its specific combination of sedative, anticonvulsant, and muscle relaxant properties. Its versatility in various applications, from pharmaceuticals to industrial uses, sets it apart from other similar compounds .
Properties
CAS No. |
63991-94-6 |
|---|---|
Molecular Formula |
C15H30N2O4 |
Molecular Weight |
302.41 g/mol |
IUPAC Name |
[2-methyl-2-(2-methylpropylcarbamoyloxymethyl)pentyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C15H30N2O4/c1-7-8-15(4,11-21-14(19)17(5)6)10-20-13(18)16-9-12(2)3/h12H,7-11H2,1-6H3,(H,16,18) |
InChI Key |
NKIJDWIHUKJRGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(COC(=O)NCC(C)C)COC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


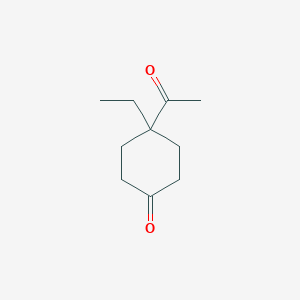
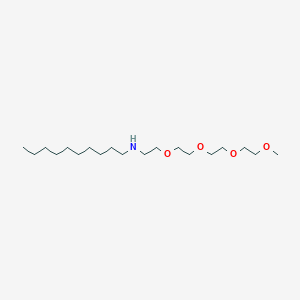



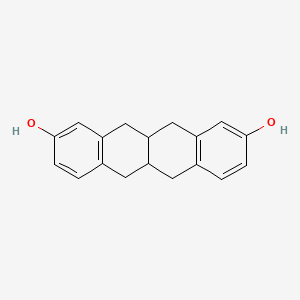
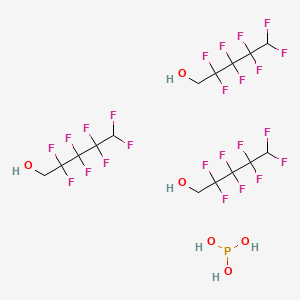
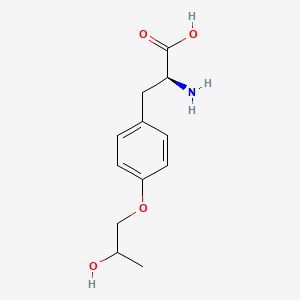
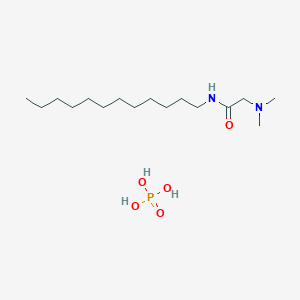

![N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide](/img/structure/B14493753.png)

![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14493768.png)

